molecular formula C20H15N3O2 B11162953 2-(2-furyl)-N-(3-pyridylmethyl)-4-quinolinecarboxamide

2-(2-furyl)-N-(3-pyridylmethyl)-4-quinolinecarboxamide

Cat. No.: B11162953
M. Wt: 329.4 g/mol
InChI Key: WEFJNYXSYYWNJI-UHFFFAOYSA-N
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Description

2-(2-furyl)-N-(3-pyridylmethyl)-4-quinolinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a furan ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-furyl)-N-(3-pyridylmethyl)-4-quinolinecarboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Furan Ring: The furan ring can be introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached via a nucleophilic substitution reaction, where a pyridine derivative reacts with a suitable leaving group on the quinoline core.

    Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-furyl)-N-(3-pyridylmethyl)-4-quinolinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the quinoline, furan, or pyridine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated quinoline derivatives with nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline, furan, or pyridine derivatives.

Scientific Research Applications

2-(2-furyl)-N-(3-pyridylmethyl)-4-quinolinecarboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its ability to interact with biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(2-furyl)-N-(3-pyridylmethyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to a decrease in the enzyme’s catalytic efficiency. In the case of receptor interactions, the compound can act as an agonist or antagonist, modulating the receptor’s signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of the furan, pyridine, and quinoline rings, which imparts distinct chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C20H15N3O2

Molecular Weight

329.4 g/mol

IUPAC Name

2-(furan-2-yl)-N-(pyridin-3-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C20H15N3O2/c24-20(22-13-14-5-3-9-21-12-14)16-11-18(19-8-4-10-25-19)23-17-7-2-1-6-15(16)17/h1-12H,13H2,(H,22,24)

InChI Key

WEFJNYXSYYWNJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CO3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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